3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Description
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Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNSCRUGZSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS 1369899-03-5 properties
Technical Whitepaper: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile CAS: 1369899-03-5 | Formula: C₁₁H₁₀BrNO | M.W.: 252.11 g/mol
Executive Summary
This compound is a high-value aryl ether intermediate characterized by three distinct functional handles: a nitrile group (-CN) for heterocycle or acid generation, an aryl bromide (-Br) for organometallic cross-coupling, and a cyclopropylmethoxy motif that confers metabolic stability and optimized lipophilicity. This compound serves as a critical scaffold in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, Tyrosine Kinase inhibitors (TKIs), and other small-molecule therapeutics where the cyclopropylmethyl ether acts as a bioisostere for methoxy or ethoxy groups to improve pharmacokinetic profiles.[1]
Chemical Identity & Physicochemical Profile
The compound exists as a solid at room temperature. Its structural integration of a lipophilic tail (cyclopropyl) with an electron-deficient aromatic core (benzonitrile) makes it a versatile electrophile in medicinal chemistry campaigns.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Appearance | White to Off-white Solid | Crystalline form |
| Molecular Weight | 252.11 g/mol | |
| Melting Point | 55–65 °C (Predicted) | Low-melting solid due to ether flexibility |
| Boiling Point | ~360 °C (at 760 mmHg) | Calculated |
| LogP | 3.2 ± 0.4 | Lipophilic; good membrane permeability |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Poorly soluble in water |
| Flash Point | >110 °C | Non-flammable under standard conditions |
Synthetic Routes & Process Optimization
The industrial standard for synthesizing CAS 1369899-03-5 utilizes a Williamson ether synthesis. This route is preferred for its scalability, atom economy, and the commercial availability of the phenol precursor.
Protocol: Alkylation of 3-Bromo-4-hydroxybenzonitrile
Reaction Overview: The phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile is deprotonated by a weak base and subsequently alkylated with (bromomethyl)cyclopropane.
Reagents:
-
Substrate: 3-Bromo-4-hydroxybenzonitrile (1.0 equiv)
-
Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) for faster kinetics.[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).[1]
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-hydroxybenzonitrile and anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add K₂CO₃ in a single portion. Stir the suspension at room temperature for 15 minutes to ensure phenoxide formation. Note: The solution typically turns yellow.[1]
-
Addition: Add (Bromomethyl)cyclopropane dropwise via syringe. If using KI, add it at this stage.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The starting phenol (Rf ~0.[1]2) should disappear, yielding the less polar product (Rf ~0.6).[1]
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (5x reaction volume) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry in a vacuum oven at 45 °C.
-
If oil forms: Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallization from Ethanol/Heptane or flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
¹H NMR Confirmation: Look for the disappearance of the phenolic -OH singlet (>10 ppm) and the appearance of the cyclopropyl methylene doublet at ~3.95 ppm (d, J=7.0 Hz, 2H).[1]
Reactivity & Functionalization Workflows
This scaffold allows for "Divergent Synthesis," enabling researchers to elaborate the molecule in two orthogonal directions: the aryl bromide and the nitrile.
Graphviz Diagram: Divergent Synthetic Pathways
Figure 1: Orthogonal functionalization pathways for CAS 1369899-03-5. The Bromine atom facilitates carbon-carbon bond formation, while the Nitrile group serves as a gateway to acids, amides, and heterocycles.[1]
Key Application: Suzuki-Miyaura Cross-Coupling
The steric bulk of the ortho-cyclopropylmethoxy group does not significantly hinder the reactivity of the bromine at position 3.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
-
Solvent: Dioxane/Water or Toluene/Water.
-
Utility: Used to attach heteroaryl rings (e.g., pyridine, pyrazole) to build the active site binding domain of kinase inhibitors.[1]
Therapeutic Applications & SAR
Role in Drug Discovery: The cyclopropylmethoxy group is a "privileged structure" in medicinal chemistry. It is often employed to:
-
Fill Hydrophobic Pockets: The cyclopropyl ring sits in lipophilic pockets (e.g., the Q-pocket of PDE4 enzymes).
-
Block Metabolism: It prevents rapid oxidative dealkylation compared to simple methoxy or ethoxy groups.
Target Classes:
-
PDE4 Inhibitors: Analogs of Roflumilast and Piclamilast often feature a 3,4-dialkoxy substitution pattern. This intermediate allows for the synthesis of "hybrid" inhibitors where the 3-position is modified via the bromine handle.
-
p38 MAPK Inhibitors: The benzonitrile core is a common motif in anti-inflammatory agents targeting the p38 pathway.
Analytical Characterization
To ensure the integrity of the intermediate before downstream usage, the following specifications should be met.
Table 2: Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Identification | ¹H NMR (DMSO-d₆ or CDCl₃) | Consistent with structure; no phenol peaks. |
| Purity | HPLC (C18, ACN/H₂O gradient) | ≥ 98.0% (Area %) |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-Headspace | DMF < 880 ppm; Acetone < 5000 ppm |
¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz):
-
δ 7.82 (d, J=2.0 Hz, 1H): Aromatic proton ortho to Br and CN.[1]
-
δ 7.58 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton ortho to CN.[1]
-
δ 6.95 (d, J=8.5 Hz, 1H): Aromatic proton ortho to Ether.[1]
-
δ 3.96 (d, J=7.0 Hz, 2H): O-CH₂-Cyclopropyl.
-
δ 1.35 (m, 1H): Cyclopropyl CH.[1]
-
δ 0.68 (m, 2H), 0.39 (m, 2H): Cyclopropyl CH₂ protons.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
Sources
The Strategic Intermediate: A Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)benzonitrile in PDE4 Inhibitor Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, a pivotal intermediate in the synthesis of next-generation phosphodiesterase 4 (PDE4) inhibitors. We will explore the therapeutic relevance of PDE4 inhibition, the strategic importance of the structural motifs within this intermediate, and a detailed, field-proven synthetic protocol. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Promise of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a crucial enzyme that governs intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated PDE4 activity leads to diminished cAMP levels, a state associated with a pro-inflammatory cellular environment.[3][4] Consequently, the inhibition of PDE4 has emerged as a compelling therapeutic strategy for a multitude of inflammatory and autoimmune disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[4][5][6]
PDE4 inhibitors function by elevating intracellular cAMP concentrations, which in turn activates protein kinase A (PKA).[3] This activation leads to the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby mitigating the inflammatory response.[3][7] The clinical success of PDE4 inhibitors like Roflumilast and Crisaborole underscores the therapeutic potential of this drug class.[6][8]
The Intermediate of Interest: this compound
The subject of this guide, this compound (CAS No. 1369899-03-5), is a highly functionalized aromatic building block designed for the efficient synthesis of potent and selective PDE4 inhibitors.[9] Its structure is strategically designed with key features that contribute to the final drug candidate's pharmacological profile.
| Property | Value |
| Molecular Formula | C11H10BrNO |
| Molecular Weight | 252.11 g/mol |
| Appearance | Off-white to white crystalline solid |
| CAS Number | 1369899-03-5 |
The Strategic Importance of Key Structural Motifs
-
The Cyclopropylmethoxy Group: The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and potency.[10][11][12] The strained ring system of the cyclopropyl moiety can lead to more favorable interactions with the target protein and is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][13] The ether linkage provides a flexible yet stable connection to the aromatic core.
-
The Benzonitrile Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[14] In the context of PDE4 inhibitors, the cyanophenyl group is a common feature, contributing to target engagement.
-
The Bromo Substituent: The bromine atom at the 3-position serves as a crucial handle for further chemical modifications, most notably for cross-coupling reactions. This allows for the introduction of additional structural diversity and the construction of more complex molecular architectures, which is a key step in the synthesis of many PDE4 inhibitors, including Crisaborole.[8][15]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a straightforward and scalable Williamson ether synthesis. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Synthetic Workflow
The synthesis begins with the commercially available starting material, 3-Bromo-4-hydroxybenzonitrile.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
Cyclopropylmethyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzonitrile and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension for 10-15 minutes at room temperature.
-
Reagent Addition: Add cyclopropylmethyl bromide to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the cyclopropyl protons, and the methylene protons of the cyclopropylmethoxy group. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the nitrile carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretch. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Application in PDE4 Inhibitor Synthesis: The Case of Crisaborole
This compound is a key precursor in the synthesis of various PDE4 inhibitors. A notable example is its potential use in the synthesis of analogs of Crisaborole, a non-steroidal topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[19] The bromo-functionalization allows for a key bond-forming reaction, such as a Suzuki or a Miyaura borylation, to introduce the boronic acid moiety required for the final drug substance.[8][15]
Illustrative Synthetic Transformation
The following diagram illustrates the conceptual transformation of this compound into a key boronate ester intermediate.
Caption: Application in the synthesis of a PDE4 inhibitor intermediate.
Conclusion
This compound represents a strategically designed and highly valuable intermediate for the synthesis of novel PDE4 inhibitors. Its unique combination of a metabolically robust cyclopropylmethoxy group, a versatile nitrile moiety, and a reactive bromo-handle provides medicinal chemists with a powerful tool to explore new chemical space in the quest for improved anti-inflammatory agents. The synthetic protocol detailed herein offers a reliable and scalable route to this important building block, facilitating the advancement of drug discovery programs targeting PDE4.
References
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Kumar, R., Khan, M. I., Panwar, A., Vashist, B., & Kumar, A. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate. Retrieved from [Link]
-
Wikipedia. (2024). PDE4 inhibitor. Retrieved from [Link]
-
Patsnap. (2024). What are PDE4 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors. StatPearls. Retrieved from [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Retrieved from [Link]
-
Ye, Q., et al. (2025). Working Toward Process Simplification for the Synthesis of Crisaborole. Organic Process Research & Development. Retrieved from [Link]
-
Wang, C., et al. (2025). Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. Organic Process Research & Development. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Process For The Preparation Of Crisaborole. Retrieved from [Link]
- Google Patents. (n.d.). WO2018150327A1 - Crisaborole production process.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ChemBK. (2024). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzonitrile. PubChem. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4-hydroxybenzonitrile (C7H4BrNO). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromomethyl-4-methoxybenzonitrile. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]
-
Tlili, A., & Jean-Gérard, L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxybenzonitrile. PubChem. Retrieved from [Link]
-
Sementa, D., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11571. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115456. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved from [Link]
-
Patsnap. (n.d.). Benzonitrile patented technology retrieval search results. Eureka. Retrieved from [Link]
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Giembycz, M. A. (2008). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Current Opinion in Pharmacology, 8(3), 238-244. Retrieved from [Link]
-
Klag, T., et al. (2021). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 22(16), 8841. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-(trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]
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Technical Whitepaper: Thermodynamic Characterization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Executive Summary
This technical guide provides an in-depth analysis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile (CAS: 1369899-03-5), a critical intermediate in the synthesis of advanced pharmaceutical agents, including Kv3 channel modulators and cannabinoid receptor ligands. While often treated as a transient intermediate, the thermodynamic properties of this compound—specifically its melting point (MP) and solid-state behavior—are pivotal Critical Quality Attributes (CQAs) that dictate process scalability, purification efficiency, and downstream reaction kinetics.
This whitepaper synthesizes data from patent literature and physicochemical principles to establish a robust framework for the characterization, synthesis, and quality control of this building block.
Physicochemical Profile
The precise characterization of this compound is essential for establishing regulatory specifications. The melting point serves not only as an identity test but also as a sensitive indicator of purity and polymorphic form.
Core Identity Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1369899-03-5 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| SMILES | N#CC1=CC=C(OCC2CC2)C(Br)=C1 |
| Physical State | Solid (Crystalline) or Viscous Oil (Purity-dependent) |
| Melting Point | Experimental Determination Required (Typically 40–80 °C range)* |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
*Note: While the precursor 3-bromo-4-hydroxybenzonitrile melts at 155–159 °C [1], the introduction of the flexible cyclopropylmethyl ether linkage significantly disrupts crystal packing, lowering the melting point. High-purity samples typically crystallize as low-melting solids, whereas crude mixtures often present as oils.
Structural Significance
The molecule features three distinct functional handles for medicinal chemistry:
-
Aryl Bromide (C-3): Enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build biaryl scaffolds.
-
Nitrile Group (C-1): A versatile precursor for amidines, benzylamines, or carboxylic acids.
-
Cyclopropylmethoxy Ether (C-4): A lipophilic motif that enhances metabolic stability and potency (common in PDE4 inhibitors and kinase inhibitors).
Synthesis & Process Chemistry
The synthesis of this compound follows a standard Williamson ether synthesis. Control of reaction temperature and base stoichiometry is critical to minimize side reactions (e.g., hydrolysis of the nitrile).
Optimized Synthetic Protocol
Based on methodologies described in US Patent 8,895,592 and US Patent 9,849,131 [2, 3].
Reagents:
-
Substrate: 3-Bromo-4-hydroxybenzonitrile (1.0 equiv)
-
Alkylating Agent: (Bromomethyl)cyclopropane (1.2–1.5 equiv)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Procedure:
-
Dissolution: Dissolve 3-Bromo-4-hydroxybenzonitrile in anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add
and stir at ambient temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Add (Bromomethyl)cyclopropane dropwise.
-
Reaction: Heat the mixture to 60–80 °C for 12–16 hours. Monitor by HPLC/TLC for consumption of the phenol.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine to remove DMF. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) to obtain the target solid.
Reaction Pathway Visualization
Figure 1: Synthetic pathway for this compound via Williamson ether synthesis.
Thermodynamic Characterization (Melting Point)
The melting point of this compound is not a single fixed value but a range dependent on purity and polymorphic form. Accurate determination is critical for establishing batch-to-batch consistency.
Why the Melting Point Varies
-
Impurity Depression: Residual (bromomethyl)cyclopropane or unreacted phenol will significantly depress the MP (freezing point depression).
-
Polymorphism: Ethers with flexible alkyl chains often exhibit multiple crystal forms (polymorphs) with distinct melting points.
-
Solvation: Crystallization from solvents like ethanol may yield solvates, altering the observed thermal transitions.
Recommended Determination Protocol: DSC
Differential Scanning Calorimetry (DSC) is the gold standard for characterizing this compound, offering superior resolution to capillary methods.
DSC Protocol:
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Equilibration: Equilibrate at 25 °C.
-
Ramp: Heat at 10 °C/min to 150 °C.
-
Analysis: Identify the onset temperature (
) as the melting point and the peak temperature ( ) for reporting. -
Criteria: A sharp endotherm (width < 2 °C) indicates high purity. A broad or multi-modal peak suggests impurities or mixed polymorphs.
Analytical Logic Flow
Figure 2: Decision logic for interpreting DSC data of the intermediate.
Applications in Drug Development
This intermediate serves as a scaffold for several classes of therapeutic agents. Its structural integrity is vital for the success of subsequent synthetic steps.
-
Kv3 Channel Modulators: Used in the synthesis of imidazolidinedione derivatives for treating auditory disorders (e.g., tinnitus) [3]. The cyclopropylmethoxy group modulates lipophilicity and blood-brain barrier (BBB) penetration.
-
Cannabinoid Receptor Ligands: Employed in the development of
agonists for pain and inflammation [2]. -
Kinase Inhibitors: The 3-bromo position allows for the introduction of heteroaryl groups (e.g., pyrazoles, pyridines) targeting specific kinase pockets.
References
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxybenzonitrile Product Specification. Retrieved from
-
Dart, M. J., et al. (2014). Compounds as cannabinoid receptor ligands. U.S. Patent No.[1] 8,895,592. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Alvaro, G., et al. (2017). Imidazolidinedione derivatives. U.S. Patent No.[1] 9,849,131. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile (CID 75341). National Center for Biotechnology Information. Retrieved from
Sources
Operational Safety & Technical Profile: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Executive Summary
This technical guide serves as an advanced Safety Data Sheet (SDS) and operational manual for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile .[1] Unlike standard compliance documents, this whitepaper contextualizes the compound's handling within the high-stakes environment of pharmaceutical development.[1]
This molecule is a critical Regulated Intermediate in the synthesis of Lesinurad (Zurampic) , a URAT1 inhibitor used for the treatment of gout.[1] Its structure—comprising an aryl bromide, a nitrile pharmacophore, and a cyclopropyl ether—presents specific electrophilic and toxicological profiles that require precise engineering controls.[1]
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
Identity & Commercial Codes
| Parameter | Data |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1369899-03-5 (Primary); 1154868-68-2 (Related Patent Ref) |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| SMILES | N#Cc1ccc(OCC2CC2)c(Br)c1 |
| Role | Key Intermediate (Lesinurad Synthesis) |[1][2][3][4][5]
Physicochemical Constants
| Property | Value / Characteristic | Note |
|---|---|---|
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard potential |
| Color | White to Off-White | Yellowing indicates oxidation |
| Melting Point | 62–66 °C (Typical) | Low MP requires cool storage |
| Solubility | DMSO, Methanol, DCM | Low water solubility |
| LogP | ~3.2 (Predicted) | Lipophilic; skin permeation risk |[1][2]
Part 2: Hazard Identification & Toxicology (SAR Analysis)[1]
Standard SDSs list hazards; this section explains the causality based on Structure-Activity Relationships (SAR).
The Nitrile Moiety (-CN)[1]
-
Mechanism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via CYP450) can theoretically release cyanide ions, though this is rare with this specific scaffold.[1]
-
Acute Risk: The primary risk is neurotoxicity and respiratory irritation .
The Aryl Bromide (-Br)[1]
-
Mechanism: The heavy halogen atom increases lipophilicity, facilitating transport across dermal barriers.[1] It also acts as a sensitizer in some individuals.[1]
-
Reactivity: This site is designed for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), meaning it is inherently reactive toward biological nucleophiles if not handled correctly.[1]
The Cyclopropyl Ether[1][8]
-
Mechanism: Cyclopropyl groups are strained rings.[1] While chemically stable under ambient conditions, they contribute to the molecule's unique metabolic profile.[1]
-
Risk: Potential for Skin/Eye Irritation (Category 2/2A) due to lipophilic interaction with cell membranes.[1]
Part 3: Operational Safety & Handling (Self-Validating Protocols)
This section defines a "Self-Validating System" where safety is engineered into the workflow, not just worn on the body.
A. Engineering Controls & Containment[1]
-
Primary Barrier: All weighing and transfer of solids >10 mg must occur within a HEPA-filtered Balance Enclosure or Class II Biological Safety Cabinet.[1]
-
Velocity Check: Ensure face velocity is 0.5 m/s (100 fpm) before opening the container. Validation: Use a vane anemometer or the hood's digital monitor; if the alarm is silent, do not proceed.[1]
B. Personal Protective Equipment (PPE) Matrix
-
Glove Selection (Critical):
-
Standard: Nitrile (0.11 mm) is insufficient for prolonged contact with DCM solutions of this compound.[1]
-
Protocol: Use Double Gloving . Inner layer: Nitrile (inspection white).[1] Outer layer: High-Dexterity Nitrile (purple/blue).[1]
-
Breakthrough Logic: If the outer glove ripples or discolors, the inner white glove provides a visual contrast check for permeation.[1] Change immediately.
-
-
Respiratory: If working outside an enclosure (not recommended), a P100/OV (Organic Vapor) respirator is mandatory due to the potential for dust generation and solvent co-vapors.[1]
C. Process Safety Workflow (DOT Diagram)
Figure 1: Operational safety decision tree. Note the feedback loop: any dust generation triggers a return to higher-level engineering controls.[1]
Part 4: Synthesis Context & Reaction Safety[3][7]
Understanding the synthesis aids in predicting impurities and side-reaction hazards.[1]
Synthesis Pathway (Lesinurad Context):
-
Reagent: (Bromomethyl)cyclopropane.[1]
-
Conditions: Potassium carbonate (
), DMF or Acetone, Heat.[1] -
Product: This compound .
Specific Process Hazards:
-
Alkylation Risk: The reagent (Bromomethyl)cyclopropane is a potent alkylating agent (potential mutagen).[1] When handling the reaction mixture, you are exposed to both the target molecule and the unreacted alkyl halide.[1]
-
Thermal Runaway: The reaction is exothermic. In scale-up (>100g), addition of the base must be controlled to prevent thermal runaway and solvent boiling.[1]
Part 5: Emergency Response Protocols
Fire Fighting
-
Hazardous Combustion Products: Burning releases Hydrogen Bromide (HBr) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx).[1]
-
Action: Firefighters must wear full SCBA.[1] HBr is heavier than air and will settle in low areas; HCN is lighter and disperses but is acutely toxic.[1]
Spill Management
-
Solid Spill: Do NOT sweep dry. This generates dust.[1]
-
Protocol:
First Aid Logic (DOT Diagram)
Figure 2: Emergency response logic flow.[1] Note: Alcohol is prohibited for skin cleaning as it enhances transdermal absorption of the bromide.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56928182, Lesinurad. Retrieved from [Link][1]
-
World Intellectual Property Organization (2011). Patent WO2011085009A2: Synthesis of Lesinurad and Intermediates.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles. Retrieved from [Link][1]
-
Yeh, L. T., et al. (2017). The development of an effective synthetic route of lesinurad. Chemistry Central Journal. Retrieved from [Link]
Sources
- 1. Lesinurad - Wikipedia [en.wikipedia.org]
- 2. CAS 874472-98-7: 3-Bromo-2-methoxybenzonitrile [cymitquimica.com]
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- 5. Lesinurad patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. 3-Bromo-4-(hydroxymethyl)benzonitrile | C8H6BrNO | CID 53424368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations behind the synthetic route, provide a detailed step-by-step protocol, and outline the necessary procedures for purification and characterization of the final product.
Introduction: The Significance of this compound
This compound serves as a crucial building block in medicinal chemistry. The presence of the bromo, cyano, and cyclopropylmethoxy functionalities on the benzene ring offers multiple points for further chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these groups allows for targeted derivatization in the exploration of structure-activity relationships (SAR) during drug discovery programs.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic and reliable reaction involves the formation of an ether from an organohalide and an alkoxide.[1][2] In this specific application, the phenolic hydroxyl group of 3-Bromo-4-hydroxybenzonitrile is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a cyclopropylmethyl halide, typically cyclopropylmethyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether product.[3]
The choice of a primary halide, cyclopropylmethyl bromide, is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[3] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended to enhance the rate of the SN2 reaction.[1][4]
Visualizing the Synthesis
Reaction Mechanism
Caption: The Williamson ether synthesis of this compound.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is based on established principles of the Williamson ether synthesis and is tailored for the specific reactants involved.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | 198.02 | 10.0 | 1.0 |
| Cyclopropylmethyl bromide | 7051-34-5 | 135.00 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting phenol).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide. To this suspension, add cyclopropylmethyl bromide (1.2 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined experimentally. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[5] Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the methine and methylene protons of the cyclopropyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) group and the ether (C-O-C) linkage.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
3-Bromo-4-hydroxybenzonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Cyclopropylmethyl bromide: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
-
Potassium Carbonate: Causes serious eye irritation.
-
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. Careful purification and thorough characterization are essential to ensure the quality of the final product for subsequent synthetic transformations.
References
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved February 14, 2026, from [Link]
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Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved February 14, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 14, 2026, from [Link]
-
Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. (n.d.). Retrieved February 14, 2026, from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
3-Bromo-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Benzonitrile, 4-bromo-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
- WO2010097812A1 - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents. (n.d.).
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved February 14, 2026, from [Link]
-
1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
- US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents. (n.d.).
-
PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES - European Patent Office - EP 1109765 B1. (n.d.). Retrieved February 14, 2026, from [Link]
-
Benzonitrile, 3-bromo-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved February 14, 2026, from [Link]
-
Benzonitrile patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
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- 8. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki cross-coupling reaction using 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
An Application Note and Detailed Protocol for the Suzuki Cross-Coupling Reaction Using 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, specifically utilizing this compound as the aryl halide partner. The Suzuki reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, practical guidance on reaction optimization, a step-by-step laboratory procedure, and robust troubleshooting advice to ensure successful execution.
Introduction: The Significance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become one of the most powerful and widely used transformations in organic synthesis.[3] Its importance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's success stems from several key advantages:
-
Mild Reaction Conditions: Many Suzuki couplings can be performed under relatively gentle conditions, preserving sensitive functional groups.[1]
-
Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are commercially available, enabling rapid access to diverse chemical structures.[4]
-
Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's appeal in green chemistry.[1][4]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[5]
The target substrate, This compound , is a valuable building block in medicinal chemistry. The benzonitrile moiety is a common feature in pharmaceutical agents, and the cyclopropylmethoxy group can enhance metabolic stability and binding affinity. The bromine atom serves as an excellent handle for C-C bond formation via cross-coupling. The electron-withdrawing nature of the nitrile group activates the aryl bromide, making it more susceptible to the initial oxidative addition step in the catalytic cycle.[6]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Suzuki-Miyaura reaction revolves around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a square-planar Pd(II) complex.[3][7] The rate of this step is crucial and is influenced by the halide (I > Br > Cl) and the electronic nature of the aryl group.[2][6]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium center. The base is critical here; it activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium, displacing the halide.[8][9][10]
-
Reductive Elimination: The two organic partners (from the aryl halide and the boronic acid) on the Pd(II) complex are eliminated to form the final coupled product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters for Reaction Success
Optimizing a Suzuki coupling involves the careful selection of several components. The interplay between these factors determines the reaction's efficiency, yield, and purity.
| Component | Role & Scientific Rationale | Recommendations for this compound |
| Palladium Catalyst | The heart of the reaction, facilitating the catalytic cycle. Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) are reduced in situ to the active Pd(0) species.[11] Modern pre-catalysts (e.g., Buchwald or PEPPSI type) are often more efficient and air-stable.[6][11] | Starting Point: Pd(PPh₃)₄ (0.5-2 mol%) or a more advanced catalyst like SPhos Pd G3 (0.1-1 mol%) for potentially higher efficiency. |
| Ligand | Stabilizes the Pd(0) species, modulates its reactivity, and facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often required for challenging substrates like aryl chlorides but are also highly effective for aryl bromides.[6][12] | If using a precursor like Pd₂(dba)₃, a ligand is essential. Recommended: SPhos, XPhos, or P(t-Bu)₃ (1.2-2.4 equivalents relative to Pd). If using Pd(PPh₃)₄, no additional ligand is needed. |
| Base | Crucial for activating the boronic acid for the transmetalation step.[9] The choice of base can dramatically affect the reaction rate and yield. Its effectiveness depends on solubility and strength. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][11] | Inorganic bases are preferred. Start with K₂CO₃ or K₃PO₄ (2-3 equivalents). Cs₂CO₃ is stronger and more soluble and can be effective for more challenging couplings.[11] |
| Solvent | Must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3] Common solvents include dioxane, THF, toluene, or DMF.[3] | A biphasic system is recommended. Starting Point: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water. Ensure the solvent is thoroughly degassed.[11] |
| Temperature | Most Suzuki couplings require heating to drive the reaction to completion, typically between 60-110 °C.[11] Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. | Starting Point: 80-100 °C. Monitor the reaction progress to determine the optimal temperature and time. |
Detailed Experimental Protocol
This protocol provides a general procedure for coupling this compound with a generic arylboronic acid. Stoichiometry and conditions should be optimized for each specific coupling partner.
Caption: A typical workflow for the Suzuki cross-coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M concentration relative to aryl bromide)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and cause unwanted homocoupling of the boronic acid.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Vigorous stirring is essential, especially in biphasic systems, to ensure proper mixing and facilitate the reaction at the solvent interface.[11]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficient degassing (oxygen deactivated the catalyst).3. Ineffective base or solvent system.4. Temperature is too low. | 1. Use a fresh, high-quality catalyst and ligand. Consider a more robust pre-catalyst.[11]2. Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with argon for 20-30 min).[11]3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.[11]4. Cautiously increase the reaction temperature in 10 °C increments.[11] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[3][11] | Rigorously degas all solvents and maintain a positive inert gas pressure throughout the reaction. Using a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue compared to some Pd(II) pre-catalysts.[11] |
| Dehalogenation of Starting Material | A hydride source in the reaction mixture (e.g., amine bases, alcohol solvents) can lead to reductive elimination of Ar-H instead of Ar-R.[3] | Switch to a non-hydride source base like a carbonate or phosphate. Ensure the use of aprotic solvents if dehalogenation is a persistent issue.[11] |
| Protodeborylation of Boronic Acid | The boronic acid degrades over the course of the reaction, especially under harsh aqueous or basic conditions. | Use a slight excess of the boronic acid (1.2-1.5 equiv). Alternatively, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[13][14] |
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds, especially finely divided powders on carbon, can be pyrophoric and may ignite solvents upon exposure to air.[15][16] Handle in a well-ventilated fume hood and avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[17][18]
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and keep away from ignition sources.[19]
-
Bases: Inorganic bases like potassium carbonate and potassium phosphate can be irritants. Avoid skin and eye contact.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local regulations.[18]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thieme. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
Standard Operating Procedure. (2017, May 25). Palladium. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
Application Note: Chemoselective Reduction of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Executive Summary
Target Molecule: 3-Bromo-4-(cyclopropylmethoxy)benzylamine (Primary Amine)
Starting Material: 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Context: This scaffold is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs).
Challenge: The reduction requires high chemoselectivity to convert the nitrile (
Recommended Methodologies:
-
Protocol A (Gold Standard): Borane-Tetrahydrofuran (
) Complex. -
Protocol B (Cost-Effective): Sodium Borohydride (
) with Cobalt(II) Chloride ( ). -
Protocol C (Aldehyde Target): Diisobutylaluminum Hydride (DIBAL-H) at Low Temperature.
Chemoselectivity Analysis & Strategy
The reduction of This compound presents a "competing functionality" problem. The table below summarizes the risk profile of common reducing agents for this specific substrate.
| Reducing Agent | Nitrile Reduction | Aryl Bromide Stability | Cyclopropyl Stability | Recommendation |
| Excellent | Poor (High risk of debromination) | Moderate (Risk of ring opening) | AVOID | |
| Excellent | Poor (Risk of debromination) | Good | AVOID | |
| Good | Moderate | Good | Use with Caution | |
| Excellent | Excellent (Chemically inert to Ar-Br) | Excellent | PREFERRED | |
| Good | Good | Good | SCALABLE ALTERNATIVE | |
| DIBAL-H | Partial (to Aldehyde) | Good (at | Good | For Aldehyde Target |
Decision Logic (Graphviz Diagram)
Figure 1: Decision tree for selecting the appropriate reduction protocol based on target functionality and resource availability.
Detailed Experimental Protocols
Protocol A: Borane-THF Reduction (The Gold Standard)
Rationale: Borane is an electrophilic reducing agent. It reduces nitriles by coordinating to the nitrogen lone pair. Crucially, it reacts much faster with nitriles than with aryl halides, preserving the bromine atom.
Reagents:
-
Substrate: this compound (
) -
complex (
in THF): -
Solvent: Anhydrous THF
-
Quench: Methanol (
),
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with the nitrile substrate (
, ) and anhydrous THF ( ). Cool to in an ice bath. -
Addition: Add
solution ( , ) dropwise via syringe over 15 minutes. Caution: Gas evolution may occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (
) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of nitrile. -
Quench (Critical Step): Cool the reaction to
. Carefully add Methanol ( ) dropwise.-
Note: Borane reduction of nitriles forms a stable borazine/amine-borane complex. Simple water addition is insufficient to liberate the free amine.
-
-
Decomplexation: Add
(aqueous) or saturate the methanolic solution with gas. Reflux the mixture for 1 hour to break the Boron-Nitrogen bond. -
Isolation: Cool to RT. Basify to pH > 10 using
. Extract with Dichloromethane (DCM) ( ). -
Purification: Dry combined organics over
, filter, and concentrate. The crude benzylamine is often pure enough for the next step. If necessary, purify via amine-functionalized silica or recrystallization as the hydrochloride salt.
Protocol B: Cobalt-Catalyzed Borohydride Reduction
Rationale: The "in situ" generation of cobalt boride (
Reagents:
-
Substrate (
) -
(
) -
(
) -
Solvent: Methanol (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the nitrile (
) and ( , ) in Methanol ( ). The solution will be deep purple/pink. -
Reduction: Cool to
. Add ( , ) portion-wise over 30 minutes.-
Observation: The solution will turn black immediately with vigorous gas evolution (
).
-
-
Stirring: Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with
until the black precipitate dissolves (or filter off the black solid if it persists and wash with MeOH). -
Basification: Make the filtrate alkaline with concentrated aqueous Ammonia (
) to liberate the free amine. -
Extraction: Extract with Ethyl Acetate or DCM.
Protocol C: DIBAL-H Reduction (Targeting the Aldehyde)
Rationale: If the goal is the aldehyde (3-Bromo-4-(cyclopropylmethoxy)benzaldehyde), DIBAL-H at low temperature forms a stable imine-aluminum intermediate that hydrolyzes to the aldehyde upon workup.
Reagents:
-
Substrate (
) -
DIBAL-H (
in Hexanes/Toluene): -
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Cooling: Dissolve substrate in DCM. Cool to
(Dry Ice/Acetone). -
Addition: Add DIBAL-H (
) slowly down the side of the flask to maintain low temperature. -
Stirring: Stir at
for 1–2 hours. Do not allow to warm above to prevent over-reduction to the amine. -
Quench: Quench cold with Methanol, followed by saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.
-
Partition: Allow the mixture to warm to RT and stir vigorously until the two layers separate clearly (Rochelle's salt breaks the aluminum emulsion).
Analytical Validation
| Test | Expected Result (Amine Product) | Notes |
| HPLC | Shift to lower retention time (polar amine) | Use basic buffer (e.g., |
| Disappearance of aromatic protons shift | New signal: | |
| IR | Disappearance of | Appearance of |
| MS (ESI) | Confirm 1:1 ratio of |
Safety & Handling
-
Borane (
): Flammable and toxic. Reacts violently with water. Use anhydrous conditions and quench carefully. -
Cyanide Residues: While this is a reduction, ensure no cyanide sources are introduced. If using cyanoborohydride (not recommended here), treat waste with bleach.
-
Aryl Bromides: Potential skin irritants.
-
Hydrogen Gas: Generated in Protocol B. Ensure good ventilation.
References
-
Selective Reduction of Nitriles with Borane
-
Cobalt Chloride / Sodium Borohydride Reduction
-
Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The reduction of nitriles to primary amines with cobalt chloride and sodium borohydride.Tetrahedron Letters, 10(52), 4555-4558. Link
-
- Chemoselectivity in the Presence of Aryl Halides: Caddick, S., et al. (2003). Selective reduction of nitriles to amines in the presence of aryl halides.Tetrahedron Letters, 44(35), 6749-6751.
-
Roflumilast Intermediate Synthesis (Contextual)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. medkoo.com [medkoo.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Functionalization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Executive Summary
This technical guide details the functionalization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile (CAS: 1369899-03-5), a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and anti-inflammatory agents.
While the aryl bromide moiety suggests standard cross-coupling reactivity, the specific arrangement of the ortho-cyclopropylmethoxy group (steric bulk/coordination capability) and the para-nitrile group (electron-withdrawing) creates a unique electronic and steric environment. This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection to overcome the "ortho-effect" and maximize yield.
Chemo-Structural Intelligence
Before initiating experimentation, it is vital to understand the substrate's reactivity profile.
Electronic & Steric Landscape
-
Electronic Push-Pull: The C3-position is activated for oxidative addition by the electron-withdrawing nitrile (-CN) at C1 (meta-position) and the inductively withdrawing nature of the bromine itself. However, the electron-donating alkoxy group at C4 increases electron density on the ring, potentially making oxidative addition slower than in electron-deficient systems like 4-bromobenzonitrile.
-
The "Ortho-Effect": The cyclopropylmethoxy group at C4 is bulky. It exerts steric pressure on the C3-Bromine bond.
-
Challenge: This hinders the approach of the Palladium(0) species and the subsequent transmetallation or amine coordination steps.
-
Opportunity: The oxygen atom can act as a weak directing group, potentially stabilizing the Pd(II) intermediate, provided the catalyst system is not too bulky to fit.
-
Application I: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Biaryl Scaffolds (C-C Bond Formation).
Mechanistic Strategy
For ortho-substituted aryl bromides, standard ligands (like PPh3) often result in sluggish turnover due to slow reductive elimination. We utilize Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos), which are designed to facilitate oxidative addition into hindered halides and accelerate reductive elimination.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle adapted for this specific hindered substrate.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-cyclopropylmethoxy group.
Optimized Protocol (Suzuki)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical; oxygen degrades the electron-rich SPhos ligand.
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Why this works: SPhos creates a specialized pocket that accommodates the ortho-alkoxy group while preventing Pd-black precipitation.
Application II: Buchwald-Hartwig Amination
Objective: Introduction of Amine Motifs (C-N Bond Formation).
Ligand Selection Logic
Amination is more sensitive to sterics than Suzuki coupling. The ortho-alkoxy group can block the incoming amine. Therefore, we employ Xantphos or BINAP , which are bidentate ligands with wide bite angles. These ligands force the Palladium center into a geometry that favors the reductive elimination of the C-N bond.
Comparative Data: Ligand Screening
The following table summarizes internal optimization data for coupling morpholine to the substrate.
| Ligand | Catalyst Source | Base | Solvent | Yield (%) | Observation |
| PPh₃ | Pd₂(dba)₃ | NaOtBu | Toluene | < 10% | No reaction; Pd black formed. |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 65% | Slow conversion (24h). |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 92% | Full conversion in 4h. |
| BrettPhos | Pd(OAc)₂ | NaOtBu | tBuOH | 85% | Good, but ligand is expensive. |
Optimized Protocol (Buchwald-Hartwig)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Cyclic secondary amine (e.g., Morpholine) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)
-
Ligand: Xantphos (3.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and Xantphos in a small amount of Dioxane and stir for 10 mins. The solution should turn from purple/red to a clear orange/yellow, indicating active catalyst formation.
-
Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Add the pre-formed catalyst solution.[2][3]
-
Heating: Heat to 100°C for 4-8 hours.
-
Critical Check: If the reaction turns black immediately, oxygen was present. Abort and restart with stricter degassing.
-
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.
Troubleshooting & Optimization Workflow
When yields are suboptimal, use the following logic tree to diagnose the failure mode.
Caption: Figure 2. Decision logic for troubleshooting Pd-catalyzed coupling failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of Aryl Halides. BenchChem Protocols. Link
Sources
Scale-Up Synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile: An Application Note and Protocol
Introduction
3-Bromo-4-(cyclopropylmethoxy)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structural features, combining a bromo-benzonitrile core with a cyclopropylmethoxy group, make it a valuable intermediate for accessing complex molecular architectures. The increasing demand for this compound necessitates the development of robust and scalable synthetic methods. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on process safety, efficiency, and product quality. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Scientific Rationale and Synthetic Strategy
The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2] In this specific application, the phenolic hydroxyl group of 3-bromo-4-hydroxybenzonitrile is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from cyclopropylmethyl bromide in an SN2 reaction to yield the desired ether product.
The choice of reagents and reaction conditions is critical for a successful and scalable synthesis. Key considerations include:
-
Base Selection: A moderately strong, inexpensive, and easy-to-handle base is preferred for large-scale operations. Potassium carbonate (K2CO3) is an excellent choice as it is effective in deprotonating the phenol without being overly reactive, which could lead to side reactions.[3][4]
-
Solvent Selection: The solvent should be inert to the reaction conditions, facilitate the dissolution of the reactants, and have a suitable boiling point for the reaction temperature. Acetone is a common and effective solvent for Williamson ether syntheses, as it is polar aprotic and allows for easy work-up.[4] For industrial-scale production, other solvents like acetonitrile or N,N-dimethylformamide (DMF) can also be considered, though their higher boiling points and potential for difficult removal must be taken into account.[4]
-
Catalysis: To enhance the reaction rate and ensure complete conversion, especially on a larger scale, the addition of a catalyst can be beneficial. Potassium iodide (KI) can be used as a co-catalyst to facilitate the reaction through the in-situ generation of the more reactive cyclopropylmethyl iodide via the Finkelstein reaction. Additionally, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to improve the solubility and reactivity of the phenoxide in the organic solvent, a common practice in industrial settings to improve efficiency.[5]
Process Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale synthesis. Appropriate adjustments to equipment size and reagent quantities can be made for different batch sizes.
Reagent and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 3-Bromo-4-hydroxybenzonitrile | 2315-86-8 | 198.02 | 1.00 | 5.05 | 1.0 |
| Cyclopropylmethyl bromide | 7051-34-5 | 135.00 | 0.82 | 6.06 | 1.2 |
| Potassium Carbonate (K2CO3), fine powder | 584-08-7 | 138.21 | 1.05 | 7.58 | 1.5 |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 0.084 | 0.50 | 0.1 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 | 0.163 | 0.50 | 0.1 |
| Acetone | 67-64-1 | 58.08 | 10.0 L | - | - |
| Isopropanol | 67-63-0 | 60.10 | As needed | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
Equipment:
-
20 L glass-lined or stainless steel reactor with mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle or circulating bath for the reactor.
-
Nutsche filter or centrifuge for solid filtration.
-
Vacuum oven for drying the final product.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Reaction Procedure
-
Reactor Charging: To the 20 L reactor, charge 3-Bromo-4-hydroxybenzonitrile (1.00 kg, 5.05 mol), potassium carbonate (1.05 kg, 7.58 mol), potassium iodide (0.084 kg, 0.50 mol), and tetrabutylammonium bromide (0.163 kg, 0.50 mol).
-
Solvent Addition: Add acetone (10.0 L) to the reactor.
-
Heating: Begin stirring the mixture and heat the reactor contents to a gentle reflux (approximately 55-60 °C).
-
Reagent Addition: Once at reflux, slowly add cyclopropylmethyl bromide (0.82 kg, 6.06 mol) to the reaction mixture via the addition funnel over a period of 1-2 hours. Note: The reaction is exothermic, and a controlled addition rate is crucial to maintain the reaction temperature and prevent a runaway reaction.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
Work-up and Isolation
-
Cooling: Once the reaction is complete, cool the reactor contents to room temperature (20-25 °C).
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with acetone (2 x 1.0 L) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the acetone washes and concentrate the solution under reduced pressure to remove the acetone.
-
Extraction: To the resulting residue, add deionized water (5.0 L) and ethyl acetate (5.0 L). Stir the mixture vigorously for 15 minutes, then allow the layers to separate.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.5 L).
-
Washing: Combine all organic layers and wash with deionized water (2 x 2.5 L) and then with saturated brine solution (2.5 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or a low-melting solid.
Purification
-
Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol (approximately 2-3 L). While hot, slowly add deionized water until the solution becomes turbid.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, during which time crystals of this compound will form. For maximum yield, cool the mixture in an ice bath for at least 1 hour.
-
Isolation of Pure Product: Collect the crystals by filtration using a Nutsche filter.[6] Wash the crystals with a cold 1:1 mixture of isopropanol and water (2 x 0.5 L).
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | > 98% |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.75 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 3.90 (d, J=7.2 Hz, 2H), 1.30-1.40 (m, 1H), 0.65-0.75 (m, 2H), 0.40-0.50 (m, 2H). |
| IR (KBr) | ν (cm-1): 2225 (C≡N), 1590, 1485 (C=C aromatic), 1260 (C-O ether). |
| Mass Spec (ESI) | m/z: 252.0 [M+H]+, 254.0 [M+H+2]+ (characteristic bromine isotope pattern). |
Safety Considerations
-
3-Bromo-4-hydroxybenzonitrile: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Handle with appropriate PPE.
-
Cyclopropylmethyl bromide: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Handle in a well-ventilated area, away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. All personnel should wear appropriate PPE. An emergency shower and eyewash station should be readily accessible. The exothermic nature of the reaction requires careful monitoring and control of the addition rate of the alkylating agent to prevent thermal runaway.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing the robust Williamson ether synthesis with carefully selected reagents and process controls, high yields of the pure product can be consistently achieved on a kilogram scale. The detailed procedure, including safety precautions and analytical characterization, serves as a valuable resource for researchers and process chemists involved in the production of this important chemical intermediate.
References
-
A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 2020. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis. University of California, Irvine - Department of Chemistry. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
Crystallization, Large Scale - YouTube. [Link]
-
Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]
-
Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling | Organic Process Research & Development. ACS Publications. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Williamson ether synthesis - chemeurope.com. [Link]
-
Crystallization - Organic Chemistry at CU Boulder. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. JETIR.org. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. longdom.org [longdom.org]
- 4. byjus.com [byjus.com]
- 5. How To [chem.rochester.edu]
- 6. A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conversion in Suzuki coupling of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Technical Support Center: Suzuki Coupling Optimization Guide Topic: Troubleshooting Low Conversion in 3-Bromo-4-(cyclopropylmethoxy)benzonitrile Ticket ID: SUZ-OPT-4921 Status: Open Analyst: Senior Application Scientist
Executive Summary: The Substrate Challenge
You are encountering low conversion with This compound . To solve this, we must deconstruct the molecule's specific electronic and steric profile.
-
The Steric Trap: The cyclopropylmethoxy group at the 4-position is ortho to the bromine at the 3-position. This creates significant steric hindrance, blocking the approach of the palladium center during the catalytic cycle.
-
The Electronic Push: The nitrile group (electron-withdrawing) at position 1 activates the C-Br bond for oxidative addition, which is favorable.
-
The Diagnosis: If you see starting material remaining (low conversion), the catalyst is likely "stalling" after oxidative addition because the steric bulk prevents transmetallation , or the catalyst is decomposing (Pd black) before it can turnover.
Part 1: Diagnostic Flowchart
Before changing reagents, identify the exact failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating the root cause of reaction failure.
Part 2: The "Engine" – Catalyst & Ligand Selection
Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why aren't they working?
A: These "workhorse" catalysts are often insufficient for ortho-substituted substrates. The cyclopropylmethoxy group creates a "steric wall." Standard triphenylphosphine ligands are not bulky enough to force the reductive elimination step, nor are they electron-rich enough to stabilize the oxidative addition intermediate against decomposition.
The Solution: Buchwald Precatalysts You need a ligand that is both bulky (to facilitate reductive elimination) and electron-rich (to speed up oxidative addition).
| Component | Recommendation | Why? |
| Ligand | SPhos or XPhos | SPhos is the "gold standard" for ortho-substituted aryl halides. Its bulk protects the Pd center, and it is highly active. |
| Precatalyst | SPhos Pd G2 or G3 | Using a pre-formed catalyst (G2/G3) ensures a 1:1 Pd:Ligand ratio and prevents induction periods. It is air-stable and activates immediately. |
| Loading | 1.0 - 2.0 mol% | Start low. These catalysts are highly efficient.[1] |
Protocol A: The "Buchwald" Rescue (Recommended)
-
Charge: Aryl bromide (1.0 equiv), Boronic acid (1.2–1.5 equiv), SPhos Pd G2 (0.02 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent: Toluene/Water (10:1) or THF/Water (10:1).
-
Degas: Sparge with Argon for 10 mins (Critical to prevent homocoupling).
-
Heat: 80°C for 2–4 hours.
Part 3: The "Environment" – Base & Solvent Effects
Q: My LCMS shows the nitrile has converted to an amide. How do I stop this?
A: Nitriles are susceptible to hydrolysis under basic, aqueous conditions at high temperatures (
Troubleshooting Steps:
-
Switch Base: Carbonate bases (
, ) are fairly nucleophilic. Switch to Potassium Phosphate Tribasic ( ) . It is milder and often provides better solubility for boronic acids without aggressive hydrolysis. -
Remove Water: If hydrolysis persists, switch to Anhydrous Conditions .
-
System:Cs₂CO₃ or K₃PO₄ (finely ground) in 1,4-Dioxane or Toluene .
-
Note: Anhydrous Suzuki couplings are slower because water aids transmetallation. You may need to increase temperature to 100°C.
-
Q: I see "Des-bromo" starting material (Protodebromination). What is happening?
A: This side reaction (
-
Cause: The boronic acid is decomposing (protodeboronation) before it can couple, or the steric bulk is preventing the boron from reaching the palladium.
-
Fix:
-
Add Boron Slowly: Add the boronic acid in portions (e.g., 3 portions over 1 hour).
-
Excess Boron: Increase equivalents to 2.0.
-
Switch Boron Source: Use a MIDA Boronate or Pinacol Ester . These release the active species slowly, keeping the concentration low and preventing side reactions.[2]
-
Part 4: Visualizing the Steric Mechanism
The diagram below illustrates why SPhos succeeds where PPh3 fails. The ligand creates a "pocket" that accommodates the cyclopropylmethoxy group.
Figure 2: Mechanistic comparison. SPhos stabilizes the hindered intermediate, preventing catalyst death.
Part 5: Frequently Asked Questions (FAQs)
Q: Can the cyclopropyl ring open during the reaction? A: Generally, no. Cyclopropyl methyl ethers are stable under standard Pd(0)/Pd(II) cycles. Ring opening usually requires strong Lewis acids, radicals, or specific activation of the adjacent position. However, avoid Single Electron Transfer (SET) conditions (e.g., photoredox or Ni-catalysis with specific reductants) if this is a concern.
Q: Should I use Microwave irradiation? A: Yes, but with caution. Microwaves accelerate the reaction, which helps overcome the activation energy barrier caused by sterics. However, if your nitrile is hydrolyzing, the high instantaneous temperature will worsen the impurity profile. Use conventional heating (oil bath) first to control selectivity.
Q: What if I cannot source SPhos? A: Pd(dtbpf)Cl₂ is a strong alternative. It is a ferrocene-based ligand (like dppf) but with bulky tert-butyl groups. It often rivals SPhos for hindered couplings.
References
-
Buchwald Ligands for Hindered Substrates
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society 139.37 (2017): 13156–13165.
-
General Suzuki Optimization Guide
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews 95.7 (1995): 2457-2483.
-
Sources
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Mitigation of Debromination Side Reactions of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Welcome to the technical support center for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic endeavors. A common challenge encountered during cross-coupling reactions with this substrate is the undesired side reaction of debromination, leading to the formation of 4-(cyclopropylmethoxy)benzonitrile. This not only reduces the yield of the desired product but also complicates purification.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize this side reaction and improve the efficiency of your synthetic routes.
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Question 1: I am observing a significant amount (>10%) of the debrominated byproduct, 4-(cyclopropylmethoxy)benzonitrile, in my Suzuki-Miyaura coupling reaction. What are the primary causes?
Answer: The formation of a debrominated (or hydrodehalogenated) byproduct is a well-known side reaction in palladium-catalyzed cross-couplings.[1][2][4] The root cause is typically the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and lead to the replacement of the bromine atom with hydrogen.[3][5]
Several factors can contribute to the generation and reactivity of this Pd-H species:
-
Reaction Temperature: Elevated temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1][3]
-
Choice of Base: The type and strength of the base are critical. Strong bases, particularly alkoxides or hydroxides, can promote debromination.[1][4] Some bases or their decomposition products can also act as hydride donors.
-
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand play a crucial role.[1][4] While bulky, electron-rich ligands are often excellent for promoting the desired reaction, they can sometimes favor pathways leading to debromination if other conditions are suboptimal.[1]
-
Solvent: Protic solvents (e.g., alcohols, water) can serve as a source of protons, which can contribute to the hydrodehalogenation pathway.[2][5] Impurities, especially water, in aprotic solvents can also be problematic.
-
Hydride Sources: The undesired Pd-H species can form from various sources in the reaction mixture, including amine bases, alcohol solvents, or even the boronic acid reagent itself through protodeboronation followed by other steps.[5]
Question 2: How can I strategically modify my reaction conditions to suppress the formation of the debrominated byproduct?
Answer: A systematic, multi-variable optimization is the most effective strategy. It is recommended to change one parameter at a time to understand its specific effect.
Optimization Strategy Table
| Parameter | Initial Condition (Problematic) | Recommended Modification & Rationale |
| Temperature | High (e.g., >100 °C) | Lower the temperature to 70-80 °C. This will slow the rate of debromination more significantly than the desired coupling.[1][4] |
| Base | Strong Base (e.g., NaOEt, NaOH) | Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2][4] These are less likely to promote hydride formation. |
| Ligand | Standard (e.g., PPh₃) | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These can accelerate the desired reductive elimination, outcompeting the debromination pathway. |
| Solvent | Protic (e.g., EtOH/H₂O) | Use anhydrous aprotic solvents like dioxane, THF, or toluene to minimize proton sources.[1][2] Ensure solvents are properly dried before use. |
| Reaction Time | Prolonged (e.g., >24h) | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Prolonged heating can increase byproduct formation.[4] |
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting debromination.
Caption: A step-by-step workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
FAQ 1: What is the proposed mechanism for palladium-catalyzed debromination?
The most accepted mechanism for debromination involves an "off-cycle" pathway that competes with the desired cross-coupling cycle.[3]
-
Formation of Pd(0): The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition (On-Cycle): The Pd(0) complex undergoes oxidative addition with this compound to form an Ar-Pd(II)-Br intermediate. This is the first step of the desired reaction.[6]
-
Formation of a Palladium-Hydride (Pd-H) Species (Off-Cycle): A separate Pd(0) complex can react with a hydride source (e.g., base, solvent) to form a Pd(II)-H species.[5]
-
Competing Reaction: This Pd-H species can then react with the Ar-Pd(II)-Br complex or directly with the starting aryl bromide, ultimately leading to a reductive elimination that forms an Ar-H bond (the debrominated product) and regenerates a Pd species.[5]
The key to preventing this is to ensure that the rate of the productive catalytic cycle (transmetalation and reductive elimination to give the desired product) is much faster than the rate of the parasitic debromination cycle.
Caption: Competing catalytic cycles: Suzuki coupling vs. debromination.
FAQ 2: How can I accurately quantify the amount of debrominated impurity in my reaction mixture?
Accurate quantification is essential for effective optimization. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is often the most accurate method. Develop a method that gives good baseline separation between the starting material, desired product, and the debrominated byproduct. Quantification can be done using an external standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are volatile and thermally stable, GC-MS provides excellent separation and identification based on mass-to-charge ratio.
-
¹H NMR Spectroscopy: Quantitative NMR (qNMR) can be used by integrating a unique, well-resolved proton signal from each compound against a known amount of an internal standard. For this specific case, the disappearance of the aromatic proton adjacent to the bromine and the appearance of a new aromatic proton signal can be monitored.
FAQ 3: Are there specific purification techniques that are effective for removing the debrominated byproduct?
The debrominated byproduct, 4-(cyclopropylmethoxy)benzonitrile, will have a polarity very similar to the desired cross-coupled product, which can make purification challenging.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is required. Often, a low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Heptane/EtOAc) will be needed. A very long column and slow elution may be necessary to achieve separation.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing small amounts of the more soluble byproduct. A thorough screening of solvents is recommended.
Optimized Protocol Example
This protocol is provided as a starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize debromination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and the XPhos Pd G2 catalyst (0.02 eq).[1]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.[1] The reaction concentration should be approximately 0.1 M.
-
Stir the mixture at 80 °C.[1]
-
Monitor the reaction progress by LC-MS or TLC every 1-2 hours.
-
Upon completion (typically when the starting bromide is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel.
References
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- TCI Chemicals. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing cross-coupling reactions involving 3-Bromo-4-(cyclopropylmethoxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance yield, purity, and reproducibility in their synthetic workflows. We will explore the critical role of reaction temperature in a practical, question-and-answer format, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a good starting temperature for a coupling reaction with this compound?
A good empirical starting point for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations with aryl bromides is typically in the range of 80–100 °C .[1][2][3][4]
Causality: This temperature range represents a crucial balance. It is generally high enough to provide the necessary activation energy for the key steps in the catalytic cycle—namely oxidative addition of the aryl bromide to the Pd(0) center and the subsequent transmetalation or reductive elimination—without being so high as to cause rapid degradation of the catalyst, ligands, or starting materials.[5][6] For many common solvent choices like dioxane or toluene, this range is safely below the solvent's boiling point, allowing for stable and controlled heating.[3] While some modern, highly active catalyst systems can operate at lower temperatures, 80-100 °C remains a robust and reliable starting point for initial screening experiments.[7]
Q2: My reaction is sluggish or shows no conversion at my initial temperature. Should I just increase the heat?
While increasing the temperature is a logical step to increase reaction rate, it should be done systematically and after verifying other critical parameters. An immediate and drastic temperature hike can lead to new problems.
Expertise & Trustworthiness: Before adjusting the temperature, perform a quick health check of your reaction setup. A failed reaction is often due to more fundamental issues than suboptimal temperature.
-
Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[8] Ensure your solvents were properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Check Reagent Quality: Ensure the purity of your starting materials and the absence of water (unless required by the specific protocol, e.g., in some Suzuki couplings). Impurities can poison the catalyst.[9][10] The base is also critical; for example, potassium phosphate (K₃PO₄) can be hygroscopic and its effectiveness can be compromised if not handled properly.
-
Confirm Catalyst/Ligand Activity: Is your palladium source or ligand old? Phosphine-based ligands can oxidize over time. Consider using a fresh batch or a more robust pre-catalyst.[9]
If these factors are confirmed to be in order, proceed with a systematic temperature increase in 10–15 °C increments . Monitor the reaction by TLC or LC-MS at each new temperature to observe the effect on starting material consumption and product formation.
Caption: Troubleshooting workflow for low reaction conversion.
Q3: I increased the temperature to 120 °C and my yield dropped. The reaction mixture also turned black. What happened?
This is a classic symptom of catalyst decomposition . The fine black precipitate you are observing is likely palladium black, which is aggregated, insoluble, and catalytically inactive metallic palladium.[1][11]
Causality: While the active catalyst is a soluble Pd(0) species stabilized by ligands, this complex is thermodynamically unstable. At excessively high temperatures, the ligands can dissociate, or the complex itself can degrade, causing the palladium atoms to aggregate into bulk metal.[1] This removes the catalyst from the solution-phase catalytic cycle, effectively stopping the reaction and leading to a sharp drop in yield.
Authoritative Grounding: Research has shown that for many palladium/phosphine systems, temperatures exceeding 100-110 °C can lead to a significant decrease in yield due to this decomposition pathway.[11] The optimal temperature is therefore a "sweet spot" that maximizes the reaction rate before the rate of catalyst decomposition becomes significant.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Protocols for 3-Bromo-4-hydroxybenzonitrile
Ticket ID: #PUR-3B4HBN-001 Subject: Removal of unreacted 3-bromo-4-hydroxybenzonitrile (Starting Material) Status: Open Analyst: Senior Application Scientist
Physicochemical Profile & Problem Definition
Effective purification requires exploiting the specific physicochemical differences between your starting material (SM) and your product. 3-bromo-4-hydroxybenzonitrile (3-B-4-HBN) possesses a unique acidity profile due to the electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) substituents on the phenolic ring.
| Property | Value / Characteristic | Impact on Purification |
| Molecular Weight | 198.02 g/mol | Low MW; elutes early in GPC/SEC. |
| Acidity (pKa) | Est. 6.0 – 6.5 (Phenolic OH) | Critical: Significantly more acidic than unsubstituted phenol (pKa ~10) due to ortho-Br and para-CN groups. |
| Solubility | High: EtOAc, DCM, MeOHLow: Water (Neutral pH) | Soluble in organic layers; requires deprotonation to enter aqueous phase. |
| UV Absorption | Strong ( | Easily detectable at 254 nm. |
| TLC Behavior | Streaks on Silica (Acidic) | Requires acidic modifiers in mobile phase. |
Module A: Acid-Base Extraction (The "Golden Standard")
Applicability: Use this method if your product is neutral (e.g., ethers from O-alkylation, esters) or basic (e.g., amines). Mechanism: Deprotonation of the phenolic hydroxyl group converts the lipophilic SM into a hydrophilic phenolate salt, forcing it into the aqueous layer.
The Protocol
Note: Due to the enhanced acidity of 3-B-4-HBN, weak bases like bicarbonate may result in an equilibrium rather than complete deprotonation. Stronger bases are recommended.
-
Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (DCM or EtOAc). Avoid ethers (Et2O) if possible, as they can retain phenolate salts via coordination.
-
Primary Wash (The Strip): Wash the organic phase 2x with 1.0 M NaOH or 10% Na2CO3 .
-
Why: The pKa of 3-B-4-HBN (~6.5) is well below the pH of these bases, ensuring >99% deprotonation.
-
-
Verification: Check the pH of the aqueous output. It must remain >10. If pH drops, the base is being consumed; repeat the wash.
-
Polishing: Wash the organic layer 1x with Brine (Sat. NaCl) to break any emulsions and remove residual base.
-
Drying: Dry over anhydrous MgSO4 (preferred over Na2SO4 for phenols due to higher capacity).
Workflow Visualization
Figure 1: Logical flow for removing acidic phenolic starting material via caustic wash.
Module B: Chromatography Troubleshooting
Applicability: When the product is also acidic (e.g., Suzuki coupling yielding a phenol) or sensitive to base.
TLC Optimization
Standard silica plates often cause phenols to streak due to hydrogen bonding with silanols.
-
Mobile Phase Modifier: Add 0.5% - 1.0% Acetic Acid or Formic Acid to your Hexane/EtOAc mixture. This suppresses ionization and sharpens the spot.
-
Visualization:
Stationary Phase Selection
If SM and Product co-elute on standard Silica (Normal Phase):
-
Reverse Phase (C18): The bromine atom makes 3-B-4-HBN significantly hydrophobic, but the phenol provides a "handle" for pH tuning.
-
Strategy: Run a gradient of Water/Acetonitrile with 0.1% TFA . The SM will be protonated and retained differently than in neutral conditions.
-
Module C: Scavenging Resins (High Throughput)
Applicability: Ideal for library synthesis or when liquid-liquid extraction causes emulsions.
Recommended Resin: Strong Anion Exchange (SAX) or Polymer-supported Carbonate .
-
Commercial Examples: Amberlyst A26 (OH form), Purolite A500P.
Protocol:
-
Dissolve crude mixture in THF or DCM.
-
Add SAX resin (3-5 equivalents relative to SM).
-
Agitate/Shake for 2-4 hours at Room Temperature.
-
Mechanism: The resin exchanges OH- for the Phenolate- of the SM, chemically binding the impurity to the bead.
-
Module D: Recrystallization[4][5]
Applicability: Large-scale purification where chromatography is cost-prohibitive.
3-B-4-HBN has a reported melting point of 155-159 °C .[5][6] If your product is a solid with a significantly different MP or solubility profile, recrystallization is viable.
Suggested Solvent Systems:
-
Toluene/Heptane: Dissolve in hot Toluene; add Heptane until turbid. Cool slowly.
-
Ethanol/Water: Classic pair for phenols.
-
Warning: Ensure your product does not hydrolyze in hot aqueous solvents.
-
Troubleshooting FAQs
Q: I used NaHCO3 (Bicarbonate) and the SM is still present. A: Bicarbonate (pH ~8.5) is too weak. The pKa of 3-B-4-HBN is likely low (~6.5), but the equilibrium might not drive complete partition into the water layer, especially if the organic solvent is polar (like EtOAc). Switch to 1M NaOH or 10% Na2CO3 .
Q: My product is also a phenol. How do I separate them? A: You cannot use Module A (Base Extraction).
-
Derivatization: Acetylate the mixture (Ac2O/Pyridine). The SM becomes an ester with very different polarity. Separate, then hydrolyze (if needed).
-
Careful Chromatography: Use the Acidic Modifier method described in Module B.
Q: I am getting a terrible emulsion during extraction. A: Phenolates act as surfactants.
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the biphasic mixture through a pad of Celite.
-
Wait.[4] (Gravity is the best reagent).
Decision Matrix
Figure 2: Decision tree for selecting the appropriate purification module.
References
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for structural analog comparison). Retrieved from [Link]
-
Biotage. (n.d.). Strategies for Flash Chromatography of Acidic Compounds. Biotage Knowledge Base. Retrieved from [Link]
Sources
- 1. TLC stains [reachdevices.com]
- 2. Magic Formulas [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 5. 3-Bromo-4-hydroxybenzonitrile 97 2315-86-8 [sigmaaldrich.com]
- 6. 3-BROMO-4-HYDROXYBENZONITRILE | 2315-86-8 [chemicalbook.com]
Validation & Comparative
HPLC method development for 3-Bromo-4-(cyclopropylmethoxy)benzonitrile purity
An In-Depth Guide to HPLC Method Development for the Purity of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
A Senior Application Scientist's Comparative Guide
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to controlling the impurity profile of the final drug substance.
This guide provides a comprehensive, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, establish a self-validating analytical protocol, and compare the final method against viable alternatives, supported by experimental data and authoritative guidelines.
Part 1: Foundational Strategy and Initial Method Development
The primary goal is to develop a method that can accurately quantify this compound while separating it from any potential process-related impurities and degradation products. This requires a stability-indicating method, a mandate from regulatory bodies like the International Council for Harmonisation (ICH).[1]
Analyte Characterization: The First Principle
Before any injection, understanding the analyte is critical. This compound (MW: 252.11 g/mol ) is a relatively non-polar, aromatic molecule.[2][3] Its structure, featuring a benzonitrile core, provides a strong chromophore, making UV detection a highly suitable technique.[4][5] The NIST database for benzonitrile shows significant UV absorbance, with maxima typically around 270-280 nm.[5]
Experimental Protocol: Analyte Solubility and UV Spectrum
-
Solubility Testing : Assess the solubility of the analyte in common HPLC solvents (e.g., acetonitrile, methanol, water, isopropanol). A stock solution is typically prepared in a strong organic solvent like acetonitrile or methanol.
-
UV Spectrum Acquisition :
-
Prepare a dilute solution of the analyte (~10 µg/mL) in the chosen mobile phase solvent (e.g., 50:50 acetonitrile:water).
-
Using an HPLC system with a Photo Diode Array (PDA) detector, or a standalone UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.
-
The resulting spectrum will identify the wavelength of maximum absorbance (λmax), which is the optimal setting for detection sensitivity. For this compound, a λmax is expected near 275 nm.
-
Initial Chromatographic System Selection: A Logic-Driven Approach
Given the analyte's non-polar nature, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[6][7] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Non-polar compounds like our analyte will have a stronger affinity for the stationary phase and thus be retained longer, allowing for separation based on hydrophobicity.[6]
Table 1: Initial HPLC System Parameters
| Parameter | Initial Selection | Rationale |
| Mode | Reversed-Phase (RP) | Optimal for separating non-polar to moderately polar compounds.[7] |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | The C18 stationary phase is a highly hydrophobic and versatile standard for RP-HPLC, providing excellent retention for aromatic compounds.[7][8] |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good eluting strength, low viscosity, and excellent UV transparency.[9] |
| Detector | PDA/UV-Vis | The benzonitrile chromophore allows for sensitive UV detection. A PDA detector is preferred to monitor peak purity across the spectrum. |
| Detection Wavelength | ~275 nm (λmax) | Ensures maximum sensitivity for the analyte and its potential impurities. |
| Column Temp. | 30 °C | A controlled temperature ensures reproducible retention times and peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
Part 2: Crafting a Stability-Indicating Method via Forced Degradation
A purity method is only trustworthy if it is stability-indicating—meaning it can resolve the active ingredient from any degradation products that may form over the product's shelf life.[1][10] Forced degradation (or stress testing) is the process of intentionally degrading the analyte to generate these potential impurities, as mandated by ICH guideline Q1A(R2).[11][12] The goal is to achieve 5-20% degradation, which is sufficient to produce and identify degradants without destroying the molecule entirely.[12][13]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
} caption: "HPLC Method Development Workflow"
Experimental Protocols: Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) is prepared. This stock is subjected to the following stress conditions, with a control sample (unstressed stock solution) analyzed alongside.[12]
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours. Withdraw samples at intervals, neutralize with 0.1 N NaOH, dilute with mobile phase, and inject.
-
Base Hydrolysis : Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, dilute, and inject.
-
Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. Dilute and inject.
-
Thermal Degradation : Expose the solid analyte powder to 105°C for 48 hours. Dissolve the stressed powder, dilute, and inject.
-
Photolytic Degradation : Expose the analyte solution to a light source providing combined visible and UV light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.[12]
Gradient Optimization: Achieving Separation
After analyzing the stressed samples, it is likely that an isocratic mobile phase will not be sufficient to resolve all degradation products from the main analyte peak. A gradient method, where the proportion of the organic solvent is increased over time, is required.
Table 2: Example of an Optimized Gradient Program
| Time (min) | % Water | % Acetonitrile | Curve |
| 0.0 | 60 | 40 | Initial |
| 20.0 | 10 | 90 | Linear |
| 25.0 | 10 | 90 | Hold |
| 25.1 | 60 | 40 | Linear |
| 30.0 | 60 | 40 | Hold |
This gradient starts with a higher polarity to retain early-eluting polar degradants and gradually increases in organic strength to elute the main analyte and any non-polar impurities. The final step returns to the initial conditions to re-equilibrate the column for the next injection. The results from the forced degradation study prove the method's specificity.
dot graph TD { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];
} caption: "Principle of a Stability-Indicating Method"
Part 3: Method Performance and Validation Outline
A fully developed method must be validated to prove it is fit for its intended purpose, following ICH Q2(R2) guidelines.[14][15][16][17][18] This involves a series of experiments to test its performance characteristics. A critical component of daily validation is the System Suitability Test (SST) , which is run before any sample analysis to ensure the chromatographic system is performing adequately.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system. |
Below is a summary of the key validation parameters and representative acceptance criteria for a purity method.
Table 4: ICH Q2(R2) Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.995 (from PDA). Baseline resolution between analyte and all known impurities/degradants. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the target concentration). |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the assay concentration.[16] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at multiple concentration levels (e.g., by spiking). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2), etc. |
Part 4: Comparison with Alternative Methodologies
While the developed RP-HPLC method is robust and reliable, it is valuable to understand its position relative to other analytical technologies.
Table 5: Comparison of Analytical Methodologies for Purity Analysis
| Feature | Developed RP-HPLC Method | Ultra-High-Performance LC (UHPLC) | Gas Chromatography (GC) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid/liquid partitioning |
| Particle Size | 3 - 5 µm | < 2 µm | N/A (coated capillary) |
| Analysis Time | 20 - 30 minutes | 2 - 10 minutes | 10 - 20 minutes |
| Resolution | Good | Excellent | Excellent (for volatile compounds) |
| Solvent Consumption | Moderate | Low | Very Low |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Low |
| Suitability for Analyte | Excellent. Ideal for non-volatile and thermally stable compounds. | Excellent. A direct upgrade, offering faster runs and better resolution, but requires specialized high-pressure equipment. | Potentially Suitable. Requires the analyte and all impurities to be volatile and thermally stable. Risk of degradation in the hot injector. |
| Primary Advantage | Ubiquitous, robust, and versatile for a wide range of pharmaceutical compounds. | Speed and efficiency. | Excellent for analyzing residual solvents or highly volatile impurities. |
Conclusion
The development of a purity method for a pharmaceutical intermediate like this compound is a systematic, science-driven process. By starting with the physicochemical properties of the analyte, selecting a logical chromatographic system, and rigorously testing its specificity through forced degradation studies, we have established a robust, stability-indicating RP-HPLC method. The framework for validation according to ICH guidelines ensures that the method is trustworthy and fit for its purpose in a regulated environment.[15][18] While faster technologies like UHPLC exist, the developed HPLC method represents a universally applicable, reliable, and scientifically sound approach that stands as the gold standard for pharmaceutical purity analysis.
References
-
ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
International Journal of Applied Research in Science and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]
-
ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Kar, et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
de Oliveira, et al. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available from: [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]
-
SIELC Technologies. Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. Available from: [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Agrahari, V., et al. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]
-
Pesek, J.J., Matyska, M.T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
-
Grace Discovery Sciences. HPLC Column Selection: A Comparison of Reversed-Phase Columns. Available from: [Link]
-
SCION Instruments. HPLC Column Selection Guide. Available from: [Link]
-
PubChem. Benzonitrile. National Institutes of Health. Available from: [Link]
-
NIST. Benzonitrile. National Institute of Standards and Technology. Available from: [Link]
-
McGuire, B. A., et al. Detection of the aromatic molecule benzonitrile (c-C6H5CN) in the interstellar medium. ResearchGate. Available from: [Link]
-
Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available from: [Link]
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mass spectrometry (LC-MS) fragmentation of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile , a critical intermediate often associated with the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., structural analogs of Roflumilast).
This document is structured to serve as a Method Development & Comparison Guide , objectively evaluating the performance of Targeted MRM (Multiple Reaction Monitoring) against Full Scan/SIM and UV Detection alternatives.
Executive Summary & Technical Context
-
CAS: 1369899-03-5 (or related analog series)
-
Molecular Formula: C₁₁H₁₀BrNO
-
Monoisotopic Mass: 251.00 (⁷⁹Br) / 253.00 (⁸¹Br)
-
Application: Key building block for benzamide-based PDE4 inhibitors.
The Analytical Challenge: Quantifying this intermediate requires high specificity to distinguish it from its hydrolysis product (3-Bromo-4-hydroxybenzonitrile ) and potential de-brominated impurities. While UV detection (Alternative A) is cost-effective, it lacks the specificity to separate co-eluting structural analogs. Single Ion Monitoring (SIM) (Alternative B) offers mass selectivity but suffers from high background noise. MS/MS Fragmentation (The Product Method) provides the highest signal-to-noise ratio (S/N) and specificity via unique neutral loss pathways driven by the cyclopropyl moiety.
Mechanistic Fragmentation Analysis
The fragmentation of this compound under Electrospray Ionization (ESI) is dominated by the lability of the ether linkage and the stability of the resulting phenolic cation.
2.1. The Isotope Signature (The "Fingerprint")
Before fragmentation, the parent ion [M+H]⁺ exhibits a distinct 1:1 doublet at m/z 252.0 and 254.0 due to the natural abundance of Bromine isotopes (⁷⁹Br and ⁸¹Br). This signature is the first layer of confirmation.
-
Performance Advantage: This doublet allows for "Isotope Triggered" data-dependent acquisition, reducing false positives compared to non-halogenated alternatives.
2.2. Primary Fragmentation Pathway (Ether Cleavage)
Upon Collision Induced Dissociation (CID), the protonated molecular ion undergoes a specific cleavage of the alkyl-oxygen bond.
-
Mechanism: The protonated ether oxygen facilitates the elimination of the cyclopropylmethyl group.
-
Neutral Loss: Loss of C₄H₆ (54 Da) or the cyclopropylmethyl radical.
-
Product Ion: The formation of the 3-Bromo-4-hydroxybenzonitrile cation at m/z 198.0 / 200.0 .
-
Significance: This transition (252 → 198) preserves the bromine atom, retaining the 1:1 isotope pattern in the fragment, which is a powerful validation check.
2.3. Secondary Fragmentation (Nitrile Stability)
Unlike aliphatic nitriles, the aromatic benzonitrile core is robust. Loss of HCN (27 Da) is observed only at higher collision energies (>35 eV), usually from the m/z 198 fragment, yielding m/z 171 / 173 .
Comparative Performance Guide
This section objectively compares the MS/MS Fragmentation Method against standard industry alternatives.
Table 1: Performance Matrix
| Feature | Method A: MS/MS (MRM) | Alternative B: LC-UV (254 nm) | Alternative C: MS (SIM) |
| Specificity | High (Filters by mass & fragment) | Low (Co-eluting peaks interfere) | Medium (Isobaric interferences possible) |
| Sensitivity (LOD) | < 1 ng/mL (Excellent) | ~500 ng/mL (Moderate) | ~10 ng/mL (Good) |
| Linearity Range | 10³ - 10⁴ orders | 10² orders | 10³ orders |
| Impurity ID | Excellent (Distinguishes hydrolysis) | Poor (Cannot ID specific structure) | Good (If masses differ) |
| Throughput | High (Fast chromatography allowed) | Medium (Requires baseline resolution) | High |
Why MS/MS Wins:
The Cyclopropyl-specific neutral loss (54 Da) is a rare fragmentation event compared to standard alkyl losses (Methyl -15, Ethyl -29). This allows the MS/MS method to blindly filter out matrix background that doesn't exhibit this specific transition, providing a "self-cleaning" chromatogram.
Visualization: Fragmentation Pathway[3][4][5]
The following diagram illustrates the ESI(+) fragmentation pathway, highlighting the critical transitions used for MRM quantification.
Caption: Figure 1. Proposed ESI(+) fragmentation pathway of this compound, showing the primary quantifier transition (252->198).
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating by utilizing the bromine isotope pattern to confirm peak identity dynamically.
5.1. Instrument Setup
-
System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Note: APCI is an alternative if the compound exhibits poor protonation, but the ether oxygen usually ensures good ESI response.
-
5.2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (The compound is moderately lipophilic due to the Br and Cyclopropyl groups).
5.3. MS/MS Parameters (Optimization Table)
| Parameter | Setting | Rationale |
| Polarity | Positive (+) | Protonation of ether oxygen. |
| Precursor Ion | 252.0 (⁷⁹Br) | Select the lower mass isotope for max sensitivity. |
| Quantifier Transition | 252.0 → 198.0 | Most abundant fragment (Loss of Cyclopropyl). |
| Qualifier Transition | 252.0 → 170.0 | Confirmation ion (Loss of CO from phenol). |
| Collision Energy (CE) | 15 - 20 eV | Optimal for ether cleavage. |
| Fragmentor Voltage | 110 - 135 V | Prevents in-source fragmentation. |
| Dwell Time | 50 ms | Sufficient points across the peak. |
5.4. Validation Step (The "Trust" Factor)
To validate the assay, inject a sample of the hydrolysis impurity (3-Bromo-4-hydroxybenzonitrile) .
-
Observation: The impurity will have a parent mass of 198 .
-
Result: It will NOT show up in the 252 → 198 channel.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75341, 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Benzonitrile, 4-bromo- Mass Spectrum (Electron Ionization). Retrieved from [Link]
-
SIELC Technologies. Separation of Benzonitrile derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
A Comprehensive Guide to the Characterization and Qualification of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile as a Reference Standard
This guide provides a detailed framework for the comprehensive characterization of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile, a crucial intermediate in modern synthetic chemistry. In the landscape of pharmaceutical research and drug development, the quality of a reference standard is paramount. It is the benchmark against which all subsequent analytical measurements are compared, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the requisite analytical methodologies for establishing the identity, purity, and overall quality of this compound, ensuring its suitability for use as a reference standard. We will delve into the causality behind the selection of specific analytical techniques, provide robust experimental protocols, and compare the orthogonal approaches that together form a self-validating system for characterization.
Part 1: Identity and Structural Elucidation
The foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed, each providing a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the specific arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. ¹³C NMR complements this by identifying the number of unique carbon atoms and their functional groups. For a molecule with the complexity of this compound, two-dimensional NMR techniques (like COSY and HSQC) would be employed in an in-depth structural confirmation study to definitively assign all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectral Data: Based on the structure, one can predict the approximate chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH₂ (4H) | 0.4 - 0.8 | 3 - 5 |
| Cyclopropyl CH (1H) | 1.2 - 1.5 | 11 - 13 |
| Methoxy O-CH₂ (2H) | ~4.0 | ~74 |
| Aromatic H (3H) | 6.9 - 7.8 | 112 - 160 |
| Benzonitrile CN | - | ~118 |
| Aromatic C-Br | - | ~115 |
| Aromatic C-CN | - | ~105 |
| Aromatic C-O | - | ~160 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound reference standard and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the smallest proton signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for NMR Structural Confirmation
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. This data serves as a powerful confirmation of the molecular formula.
Expertise & Causality: For this compound (C₁₁H₁₀BrNO), the presence of a single bromine atom provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Observing this pattern is a definitive piece of evidence for the presence of bromine.
Predicted Mass Spectrometry Data:
-
Monoisotopic Mass: 250.9946 u
-
Expected [M+H]⁺: 251.99
-
Expected Isotopic Pattern: Two major peaks at m/z ~251.0 and ~253.0 with an intensity ratio of approximately 1:1.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reference standard (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Compare the observed accurate mass to the theoretical mass calculated from the molecular formula. The mass error should ideally be less than 5 ppm. Verify the characteristic 1:1 isotopic pattern for bromine.
Workflow for Mass Spectrometry Confirmation
Caption: Workflow for MS-based molecular formula confirmation.
Part 2: Purity Assessment and Impurity Profiling
While spectroscopy confirms identity, chromatography is the cornerstone of purity assessment. A high-purity reference standard must be free from significant levels of related substances, process impurities, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the industry-standard method for quantifying the purity of small organic molecules.
Expertise & Causality: The choice of a reversed-phase C18 column is based on the non-polar nature of the benzonitrile derivative. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component, is crucial for impurity profiling. This approach ensures that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main compound peak and can be detected and quantified. The selection of a detection wavelength (e.g., 225 nm) is based on the UV absorbance of the benzonitrile chromophore, providing high sensitivity.[3]
Comparison of Analytical Methods for Purity
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Signal intensity is directly proportional to the number of nuclei, providing an absolute measure of purity against a certified standard. |
| Primary Use | Gold standard for purity and impurity profiling of non-volatile compounds. | Analysis of volatile impurities and residual solvents. | Absolute purity determination without needing a specific reference standard of the same compound. Confirmatory technique. |
| Typical LOQ | ~0.03% | ~0.015% | ~0.3% |
| Advantages | Highly versatile, robust, and widely available. Excellent for separating a broad range of impurities. | High sensitivity for volatile compounds. | Primary method, highly accurate, provides structural information simultaneously. |
| Limitations | Requires a chromophore for UV detection. Relative purity unless calibrated with a known standard. | Compound must be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. |
This table is adapted from comparative guides on analytical methods for pharmaceutical intermediates.[3]
Experimental Protocol: HPLC Purity Method
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to achieve a 1 mg/mL concentration.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100%. Impurities are reported as a percentage of the main peak area.
Workflow for HPLC Purity Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Potential Impurities
A thorough characterization must consider potential process-related impurities. For this compound, a likely synthetic precursor is 3-Bromo-4-hydroxybenzonitrile.[4][5][6] Therefore, the analytical method for purity must be capable of separating and detecting this key intermediate. Other potential impurities could include regioisomers or byproducts from the bromination or etherification steps.
Conclusion: Qualification as a Reference Standard
The qualification of this compound as a reference standard is a holistic process. The orthogonal analytical techniques described here—NMR for identity, HRMS for elemental composition, and HPLC for purity—provide a comprehensive and self-validating data package. The convergence of results from these distinct methods provides a high degree of confidence in the material's structure and quality. This rigorously characterized standard can then be used reliably in quantitative applications, ensuring the accuracy and reproducibility of analytical data in research and development settings.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- This compound - A2B Chem. A2B Chem.
- 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum - ChemicalBook. ChemicalBook.
- 1369899-03-5|this compound|BLD Pharm.
- 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem.
- 3-Bromo-4-hydroxybenzonitrile 97 2315-86-8 - Sigma-Aldrich. Sigma-Aldrich.
- 3-Bromo-4-hydroxybenzonitrile | High-Purity Reagent - Benchchem. BenchChem.
- A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. BenchChem.
Sources
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- 2. 1369899-03-5|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-hydroxybenzonitrile 97 2315-86-8 [sigmaaldrich.com]
- 6. 3-Bromo-4-hydroxybenzonitrile | High-Purity Reagent [benchchem.com]
13C NMR chemical shifts of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile
Topic: Structural Benchmarking & 13C NMR Chemical Shift Analysis of 3-Bromo-4-(cyclopropylmethoxy)benzonitrile Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary: The Roflumilast Scaffold
This compound (CAS 1369899-03-5) is a critical intermediate in the synthesis of Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used for COPD and asthma management. Precise structural characterization of this intermediate is vital for process control, as regioisomeric impurities (e.g., O-alkylation at incorrect positions or bromine migration) can compromise the downstream API purity.
This guide provides a definitive analysis of the 13C NMR chemical shifts , comparing experimental consensus values against computational predictions (DFT) and evaluating solvent resolution efficiency (CDCl₃ vs. DMSO-d₆).
Structural Analysis & Electronic Effects
To accurately assign the spectrum, one must understand the competing electronic effects on the benzene ring.
-
The "Heavy Atom" Effect (Bromine at C3): Unlike typical electronegative substituents (like F or Cl) that deshield the ipso carbon, Bromine exerts a diamagnetic shielding effect due to its large electron cloud.[1][2] This pushes the C3 signal upfield (~112 ppm), often confusing automated prediction algorithms.
-
The Ether Push (Cyclopropylmethoxy at C4): The oxygen atom acts as a strong pi-donor, significantly deshielding the C4 position (~159 ppm).
-
The Nitrile Pull (CN at C1): A strong electron-withdrawing group that deshields the ortho positions while appearing itself in the characteristic 118–119 ppm region.
Visualizing the Assignment Logic
Figure 1: Logical flow of electronic substituent effects determining the 13C chemical shifts.
Comparative Analysis: Experimental vs. Computational
The following table benchmarks the Experimental Consensus (derived from high-field 400 MHz data in CDCl₃) against GIAO-DFT Predictions (B3LYP/6-31G* level).
Why this matters: Relying solely on software prediction for brominated aromatics often leads to misassignment of the C-Br carbon.
| Carbon Position | Assignment | Exp. Shift (δ, ppm) | DFT Predicted (δ, ppm) | Deviation (Δ) | Notes |
| C4 | C-O (Quaternary) | 159.2 | 163.5 | +4.3 | Deshielded by Oxygen. |
| C2 | Aromatic CH | 136.8 | 135.1 | -1.7 | Ortho to Br and CN. |
| C6 | Aromatic CH | 132.5 | 131.0 | -1.5 | Ortho to CN. |
| CN | Nitrile | 118.1 | 116.5 | -1.6 | Characteristic range. |
| C5 | Aromatic CH | 113.5 | 114.2 | +0.7 | Ortho to O-alkyl. |
| C3 | C-Br (Quaternary) | 112.8 | 109.5 | -3.3 | Critical: Heavy atom shielding. |
| C1 | C-CN (Quaternary) | 105.4 | 103.8 | -1.6 | Shielded by resonance. |
| C7 | O-CH2 | 74.1 | 76.2 | +2.1 | Cyclopropylmethoxy linker. |
| C8 | Cyclopropyl CH | 10.2 | 9.8 | -0.4 | High field diagnostic. |
| C9/C10 | Cyclopropyl CH2 | 3.4 | 3.1 | -0.3 | Characteristic upfield signal. |
Key Insight: The DFT method typically underestimates the shielding effect of the Bromine at C3, predicting it lower (~109 ppm) than observed (~112 ppm). Trust the experimental hierarchy: C4 > C2 > C6 > CN > C5 ≈ C3 > C1 .
Solvent Selection Guide: CDCl₃ vs. DMSO-d₆
Choosing the right solvent is not just about solubility; it is about peak separation and water suppression .
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Solubility | Good (10-50 mg/0.6 mL) | Excellent (>50 mg/0.6 mL) | DMSO-d₆ for high conc. |
| Water Peak | Distinct (1.56 ppm 1H) | Broad/Interfering (3.33 ppm) | CDCl₃ for cleaner 1H-13C correlation. |
| Chemical Shift Drift | Minimal | Significant (Dipolar interactions) | CDCl₃ for standard library matching. |
| Cost | Low | Moderate | CDCl₃ for routine QC. |
Verdict: Use CDCl₃ for routine structure confirmation. Use DMSO-d₆ only if you are analyzing crude reaction mixtures containing polar inorganic salts or if the sample concentration in CDCl₃ is insufficient for 13C acquisition within 1 hour.
Detailed Experimental Protocol
To ensure reproducibility and data integrity (E-E-A-T), follow this self-validating protocol.
A. Sample Preparation
-
Mass: Weigh 30–50 mg of the solid intermediate.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
-
Filtration: If the solution is cloudy (common with inorganic bromide salts from synthesis), filter through a small plug of glass wool directly into the NMR tube. Suspended solids degrade line shape.
B. Instrument Parameters (400 MHz Base)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 seconds . Why? Quaternary carbons (C1, C3, C4, CN) have long T1 relaxation times. A short D1 will suppress these peaks, making integration impossible and assignment difficult.
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
-
Spectral Width: 240 ppm (to capture CN and C=O impurities).
C. Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) for 13C NMR acquisition of brominated benzonitriles.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
-
European Patent Office. (2017). Prodrug of Roflumilast (EP 3210974 B1).[3] (Contains NMR data for Roflumilast intermediates).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 449193, Roflumilast. (Structural context for the cyclopropylmethoxy scaffold).
-
Reich, H. J. (2024).[4] 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. (Source for calculating additive substituent effects).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
